BenchChemオンラインストアへようこそ!

1-bromo-3-(difluoromethoxy)-2-methylbenzene

Medicinal Chemistry Lipophilicity Tuning Pharmacokinetics

1-Bromo-3-(difluoromethoxy)-2-methylbenzene (CAS 1261475-57-3) is a halogenated aromatic building block with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol. It belongs to the class of brominated difluoromethoxy-substituted toluenes, characterized by a bromine atom at the 1-position, a difluoromethoxy group (-OCHF2) at the 3-position, and a methyl substituent at the 2-position on the benzene ring.

Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
CAS No. 1261475-57-3
Cat. No. B6146221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-3-(difluoromethoxy)-2-methylbenzene
CAS1261475-57-3
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)OC(F)F
InChIInChI=1S/C8H7BrF2O/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4,8H,1H3
InChIKeyKEUDJBATMRTUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(difluoromethoxy)-2-methylbenzene (CAS 1261475-57-3) Procurement Baseline for Research Synthesis


1-Bromo-3-(difluoromethoxy)-2-methylbenzene (CAS 1261475-57-3) is a halogenated aromatic building block with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . It belongs to the class of brominated difluoromethoxy-substituted toluenes, characterized by a bromine atom at the 1-position, a difluoromethoxy group (-OCHF2) at the 3-position, and a methyl substituent at the 2-position on the benzene ring . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the difluoromethoxy group is valued for its ability to modulate lipophilicity and metabolic stability, and the aryl bromide serves as a reactive handle for cross-coupling reactions [1]. Predicted physicochemical properties include a boiling point of 214.5±35.0 °C .

Why Generic Substitution of 1-Bromo-3-(difluoromethoxy)-2-methylbenzene (1261475-57-3) Fails in Precision Chemistry


In-class compounds with similar molecular formulae (C8H7BrF2O) such as 1-bromo-4-(difluoromethoxy)-2-methylbenzene (1021172-76-8) or 1-bromo-2-(difluoromethoxy)-3-methylbenzene (954236-08-9) cannot be interchanged without consequence because the relative positions of the bromine, difluoromethoxy, and methyl substituents create a unique electronic and steric environment . This specific 1,2,3-trisubstitution pattern dictates the regiochemical outcome of downstream cross-coupling reactions and influences the physicochemical properties of final target molecules, particularly logP and metabolic stability [1]. The difluoromethoxy group itself is a 'conformational adaptor,' exhibiting conformation-dependent lipophilicity that cannot be replicated by a simple methoxy or trifluoromethoxy group [2]. The evidence below quantifies these critical differences.

Quantitative Differentiation Data for 1-Bromo-3-(difluoromethoxy)-2-methylbenzene vs. Key Analogs


Predicted Lipophilicity (LogP) Gradient: -OCHF2 vs. -OCH3 vs. -OCF3 Analogs

The difluoromethoxy (-OCHF2) group provides an intermediate logP value between the more polar methoxy and highly lipophilic trifluoromethoxy analogs. The target compound 1-bromo-3-(difluoromethoxy)-2-methylbenzene is expected to exhibit a logP of approximately 3.36, based on the experimental value of its positional isomer 1-bromo-4-(difluoromethoxy)-2-methylbenzene . The direct methoxy analog 1-bromo-3-methoxy-2-methylbenzene has a logP of 2.77 , while the trifluoromethoxy analog 1-bromo-2-methyl-3-(trifluoromethoxy)benzene has a logP of 4.69 [1]. This positions the -OCHF2 compound within the optimal range for oral bioavailability (typically logP 1-3.5), unlike the -OCF3 variant which may suffer from high lipophilicity-related promiscuity and poor solubility [2].

Medicinal Chemistry Lipophilicity Tuning Pharmacokinetics

Commercial Purity Advantage: 98% vs. Typical 95-97% for Key Analogs

1-Bromo-3-(difluoromethoxy)-2-methylbenzene is commercially available at a certified purity of 98% (Leyan, Product No. 1794000) . In contrast, the methoxy analog is commonly supplied at 97% purity , and the para-difluoromethoxy isomer is available at 95% purity . This higher baseline purity reduces the burden of in-house purification, minimizes side reactions stemming from unknown impurities, and ensures more reproducible yields in sensitive catalytic transformations.

Chemical Procurement Synthetic Reliability Quality Assurance

Validated Cross-Coupling Reactivity of Difluoromethoxy-Substituted Bromobenzenes

A 2020 study on Pd-catalyzed direct arylations demonstrated that o- and p-difluoromethoxy-substituted bromobenzenes, which are structurally analogous to the target compound, achieve high yields in the coupling with 5-membered ring heteroarenes using only 1 mol% Pd(OAc)₂ and KOAc as a base [1]. The study explicitly states that 'similar yields were obtained with o/m/p trifluoromethoxy-, o/p difluoromethoxy-, and tetrafluoroethoxy-substituents on the aryl bromide' [1]. This confirms that the difluoromethoxy group is electronically compatible with Pd-catalyzed transformations and does not poison or deactivate the catalyst, a concern often associated with fluorinated substrates [2].

Synthetic Methodology C-H Activation Palladium Catalysis

Class-Level Metabolic Stability Advantage of -OCHF2 over -OCH3

Replacement of a methoxy group (-OCH3) with a difluoromethoxy group (-OCHF2) is a widely recognized medicinal chemistry strategy to block oxidative O-demethylation by cytochrome P450 enzymes, a primary metabolic soft spot [1]. In the specific case of RA-VII peptide analogues, replacing Tyr-3/Tyr-6 methoxy with difluoromethoxy yielded metabolically more robust compounds, although cytotoxic activity was modulated [2]. A review on fluorinated alkoxy groups notes that the difluoromethoxy unit is distinct from the trifluoromethoxy group: it can 'easily interconvert between a highly lipophilic and a polar conformation,' acting as an 'environmental adaptor' that fine-tunes pharmacokinetic properties [3].

Drug Metabolism Pharmacokinetics Structural Biology

Optimal Application Scenarios for 1-Bromo-3-(difluoromethoxy)-2-methylbenzene in Scientific Procurement


Lead Optimization Programs Requiring Balanced Lipophilicity (LogP 2.5-3.5)

When a medicinal chemistry campaign identifies a methoxy-substituted phenyl building block as a key pharmacophore but encounters poor cell permeability (LogP < 2.5), the difluoromethoxy analog offers a logP increase of ~0.6 units into the optimal range for oral absorption without the excessive lipophilicity (LogP > 4.5) of the trifluoromethoxy variant. This is supported by the predicted logP gradient quantified in Section 3, Evidence Item 1. Procuring this specific intermediate enables SAR exploration at the lipophilicity sweet spot [1].

High-Fidelity Building Block for Palladium-Catalyzed C-H Activation Libraries

Synthetic groups developing compound libraries via Pd-catalyzed direct arylation of heteroarenes can confidently use this compound as a coupling partner. As shown in the 2020 European Journal of Organic Chemistry study, difluoromethoxy-substituted bromobenzenes are validated substrates delivering high yields under mild conditions (1 mol% Pd(OAc)₂, KOAc) [2]. This avoids the time and cost associated with re-optimizing conditions for each new building block.

Agrochemical Intermediate Synthesis Requiring Halogen Retention for Downstream Functionalization

In the synthesis of pyrethroid-type pesticides, difluoromethoxyaromatic intermediates are critical [3]. The specific 1-bromo-3-(difluoromethoxy)-2-methylbenzene scaffold presents the bromine atom at a position that allows for sequential functionalization while the difluoromethoxy group modulates the physicochemical properties of the final active ingredient. The 98% commercial purity (Section 3, Evidence Item 2) minimizes the risk of isomer contamination that could lead to regulatory or efficacy issues in agrochemical development.

Metabolic Stability-Driven Fragment Replacement in Drug Discovery

Fragment-based drug discovery teams seeking to replace a metabolically labile methoxyphenyl fragment with a more stable bioisostere can utilize this compound as a direct input. The class-level evidence that -OCHF2 blocks CYP450-mediated O-demethylation (Section 3, Evidence Item 4) supports its prioritization over the methoxy analog (CAS 31804-36-1), accelerating the design-make-test cycle by preemptively addressing a common metabolic soft spot [4].

Quote Request

Request a Quote for 1-bromo-3-(difluoromethoxy)-2-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.